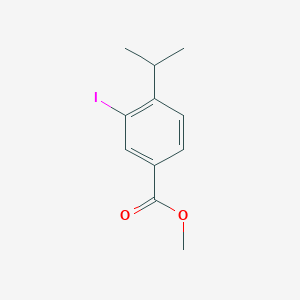

Methyl 3-iodo-4-isopropylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-iodo-4-propan-2-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-7(2)9-5-4-8(6-10(9)12)11(13)14-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUQYXQVBWXXBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578373 | |

| Record name | Methyl 3-iodo-4-(propan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100127-58-0 | |

| Record name | Methyl 3-iodo-4-(propan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Iodo 4 Isopropylbenzoate

Established Synthetic Pathways for Halogenated Benzoates

Multi-Step Approaches to Methyl 3-iodo-4-isopropylbenzoate Synthesis

A common and direct approach involves a two-step sequence starting from the readily available 4-isopropylbenzoic acid. sigmaaldrich.commedchemexpress.com This method first introduces the iodine atom onto the aromatic ring and then converts the carboxylic acid group into a methyl ester.

The first critical step in this multi-step synthesis is the regioselective iodination of 4-isopropylbenzoic acid (cumic acid) to form 3-iodo-4-isopropylbenzoic acid. nih.gov The substitution pattern is guided by the directing effects of the functional groups on the benzene (B151609) ring. The isopropyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. Both groups favor substitution at the 3-position, which is ortho to the isopropyl group and meta to the carboxyl group, leading to high regioselectivity.

Molecular iodine (I₂) itself is generally unreactive toward aromatic rings unless an oxidizing agent is present. libretexts.orgjove.com These agents oxidize I₂ to a more powerful electrophilic species, often represented as I+, which can then participate in electrophilic aromatic substitution. libretexts.orgwikipedia.org A variety of reagents and conditions have been developed for the iodination of aromatic compounds.

Interactive Table 1: Common Reagents for Electrophilic Iodination of Aromatic Compounds

| Reagent System | Description | Typical Conditions | Reference(s) |

| I₂ / Oxidizing Agent | Molecular iodine is used with an oxidant like nitric acid, hydrogen peroxide, or a copper salt (e.g., CuCl₂) to generate a more potent electrophile. | Acidic medium (e.g., H₂SO₄) | libretexts.orgjove.comwikipedia.org |

| N-Iodosuccinimide (NIS) | A mild and easy-to-handle source of electrophilic iodine. Often used with an acid catalyst. | Trifluoroacetic acid in CH₂Cl₂ or CH₃CN | organic-chemistry.org |

| Iodine Monochloride (ICl) | A highly reactive interhalogen compound that serves as a source of I+. | Inert solvent | acsgcipr.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | An efficient iodinating agent, sometimes used with a thiourea (B124793) catalyst for activated aromatic systems. | Acetonitrile | organic-chemistry.org |

| I₂ / Silver Salts | Silver salts like Ag₂SO₄ can activate iodine for the iodination of less reactive substrates. | Various solvents (DCM, Ethanol) | nih.gov |

Once 3-iodo-4-isopropylbenzoic acid is synthesized, the next step is its conversion to the corresponding methyl ester. nih.gov This transformation is a classic example of a functional group interconversion.

The most common method for this esterification is the Fischer esterification . This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). wvu.edu The reaction is an equilibrium process, and to drive it towards the product, water is often removed, or an excess of the alcohol is used. masterorganicchemistry.com

An alternative method involves the reaction of the carboxylate salt with an alkyl halide. The carboxylic acid is first deprotonated with a base, such as potassium carbonate (K₂CO₃), to form the carboxylate anion. This anion then acts as a nucleophile, attacking an electrophilic methylating agent like methyl iodide (CH₃I) to form the ester. chemicalbook.com

Interactive Table 2: Comparative Methods for Esterification

| Method | Reagents | Typical Conditions | Key Features | Reference(s) |

| Fischer Esterification | 3-iodo-4-isopropylbenzoic acid, Methanol (B129727) (excess) | Catalytic H₂SO₄ or HCl, Reflux | Equilibrium-driven; inexpensive reagents. | wvu.edumasterorganicchemistry.com |

| Alkylation of Carboxylate | 3-iodo-4-isopropylbenzoic acid, Methyl Iodide | Potassium Carbonate (K₂CO₃) in DMF or Acetone | Irreversible; often proceeds under milder conditions than Fischer esterification. | chemicalbook.com |

Diazotization-Mediated Iodination Routes to Methyl 3-iodo-4-isopropylbenzoate

An alternative synthetic strategy to access methyl 3-iodo-4-isopropylbenzoate is through a diazotization-iodination sequence, commonly known as the Sandmeyer reaction . organic-chemistry.orgwikipedia.org This pathway is particularly useful as it allows for substitution patterns that may not be achievable through direct electrophilic substitution. organic-chemistry.org The process begins with a precursor amine, which is converted into a diazonium salt that serves as an excellent leaving group (N₂ gas) upon substitution with an iodide ion. masterorganicchemistry.com

The key precursor for this route is methyl 3-amino-4-isopropylbenzoate . The synthesis of this precursor typically starts from 4-isopropylbenzoic acid and involves a three-step sequence:

Esterification: 4-Isopropylbenzoic acid is first converted to methyl 4-isopropylbenzoate using standard methods as described in section 2.1.1.2.

Nitration: The methyl 4-isopropylbenzoate is then nitrated. The electrophilic nitration, using a mixture of nitric acid and sulfuric acid, introduces a nitro group (NO₂) onto the aromatic ring. libretexts.org The substitution occurs at the 3-position, directed by the ortho, para-directing isopropyl group and the meta-directing methyl ester group. This yields methyl 3-nitro-4-isopropylbenzoate.

Reduction: The final step is the reduction of the nitro group to an amino group (NH₂). This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with a metal catalyst like palladium on carbon (Pd/C). google.com This produces the desired methyl 3-amino-4-isopropylbenzoate.

The conversion of the precursor amine to methyl 3-iodo-4-isopropylbenzoate involves two main stages:

Diazotization: The aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This converts the amino group into an arenediazonium salt. masterorganicchemistry.com

Iodide Substitution: The resulting diazonium salt is then treated with a source of iodide ions, commonly potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group and is displaced by the iodide ion to form the aryl iodide, releasing nitrogen gas. organic-chemistry.orgyoutube.com Unlike Sandmeyer reactions for chlorides and bromides, the iodination step does not typically require a copper(I) catalyst. organic-chemistry.org

The mechanism is believed to proceed via a free radical pathway, initiated by a single-electron transfer from the iodide ion to the diazonium salt, forming an aryl radical, nitrogen gas, and an iodine radical, which then combine. wikipedia.orgbyjus.com

To improve the efficiency, safety, and environmental profile of this reaction, several modern methodologies have been developed. These methods often provide higher yields and operate under milder conditions.

Interactive Table 3: Modern Methodologies for Diazotization-Iodination

| Methodology | Reagents & Conditions | Advantages | Reference(s) |

| Cation-Exchange Resin | NaNO₂/KI in the presence of a sulfonic acid-based cation-exchange resin in water. | Inexpensive, non-corrosive, eco-friendly, and the resin is recyclable. | organic-chemistry.orgresearchgate.netresearchgate.net |

| Aqueous Paste | NaNO₂/KI with p-toluenesulfonic acid (p-TsOH) in a water-paste form at room temperature. | Avoids strong mineral acids and large volumes of organic solvents. | researchgate.net |

| Ionic Liquid Medium | NaNO₂/NaI in the presence of an acidic ionic liquid like [H-NMP]HSO₄. | Stable diazonium salts at room temperature, good yields, and mild conditions. | ijcce.ac.ir |

| Solvent-Free Grinding | Grinding of the aromatic amine with NaNO₂ and silica (B1680970) sulfuric acid, followed by the addition of KI. | Avoids toxic solvents, offers short reaction times, and is experimentally simple. | researchgate.net |

Advanced Synthetic Approaches and Innovations in the Synthesis of Methyl 3-iodo-4-isopropylbenzoate

The synthesis of specifically substituted aromatic compounds like Methyl 3-iodo-4-isopropylbenzoate is crucial for its application in various fields of chemical research and development. Advanced synthetic methodologies focus on improving efficiency, control, and environmental sustainability. These modern approaches often employ catalysis and address the challenges of selectivity.

Catalytic Approaches in Methyl 3-iodo-4-isopropylbenzoate Synthesis

Traditional methods for the iodination of aromatic rings can require harsh conditions and may lack selectivity. Modern catalytic approaches offer milder reaction pathways, often with improved yields and functional group tolerance. While direct catalytic synthesis of Methyl 3-iodo-4-isopropylbenzoate is not extensively documented in dedicated studies, principles from related transformations, particularly the ortho-iodination of benzoic acids, provide a framework for its synthesis.

Transition metal catalysis represents a significant innovation. Palladium and Iridium-based catalysts have been shown to be effective for the direct C-H iodination of benzoic acids. acs.orggoogle.com These methods are advantageous as they can avoid the use of strong oxidants or additives like silver salts. acs.org For instance, an Iridium(III) complex has been used for the ortho-iodination of various benzoic acids in excellent yields under mild conditions, tolerating both air and moisture. acs.org The mechanism is proposed to involve a rate-limiting metalation step followed by an Ir(III)/Ir(V) catalytic cycle. acs.org Similarly, palladium-on-carbon catalysts have been patented for the ortho-iodination of aromatic rings containing directing functional groups, offering high yields, good selectivity, and the potential for catalyst recycling. google.com

These catalytic systems are typically effective for substrates with a directing group, such as a carboxylic acid. In the case of Methyl 3-iodo-4-isopropylbenzoate's precursor, the carboxylic acid (4-isopropylbenzoic acid) would direct the iodination to the ortho position. Subsequent esterification would then yield the final product.

Table 1: Comparison of Catalytic Systems for Ortho-Iodination of Benzoic Acids

| Catalyst System | Oxidant/Iodine Source | Solvent | Conditions | Key Advantages |

| Iridium(III) Complex | N-Iodosuccinimide (NIS) | Hexafluoroisopropanol (HFIP) | Mild temperature, additive-free | Excellent yields, high functional group tolerance, tolerates air/moisture. acs.org |

| Palladium on Carbon (Pd/C) | Various | Various | 50-120°C, 3-12 hours | High yield, good selectivity, recyclable catalyst, potential for industrial application. google.com |

| Rhodium(III) Complex | Not specified for iodination | Not specified for iodination | 90°C (for olefination) | Accelerates ortho-C-H functionalization of benzoic acids through substrate recognition. nih.gov |

Chemo- and Regioselectivity in Aromatic Iodination Reactions

Achieving the correct substitution pattern (regioselectivity) is a central challenge in the synthesis of polysubstituted aromatic compounds. For Methyl 3-iodo-4-isopropylbenzoate, the goal is to introduce an iodine atom specifically at the C-3 position of the methyl 4-isopropylbenzoate scaffold. This requires careful consideration of the directing effects of the substituents already present on the aromatic ring.

The two key substituents on the precursor are the isopropyl group at C-4 and the methoxycarbonyl group at C-1.

The isopropyl group is an alkyl group, which is an activating, ortho-, para- director for electrophilic aromatic substitution. Since the para position is blocked by the methoxycarbonyl group, it strongly directs incoming electrophiles to the two ortho positions (C-3 and C-5).

The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group, which is deactivating and a meta- director. libretexts.org It directs incoming electrophiles to the C-3 and C-5 positions.

In this specific case, both the activating ortho-directing isopropyl group and the deactivating meta-directing methoxycarbonyl group guide the incoming iodine electrophile to the same positions: C-3 and C-5. This concordance of directing effects simplifies the reaction, leading to a high degree of regioselectivity for iodination at these positions, resulting in the desired 3-iodo product. The challenge in such reactions is often not directing the iodine, but preventing poly-iodination, which can be controlled by stoichiometry. nih.gov

The choice of iodinating agent and reaction conditions is also critical. Reagents like iodine monochloride or a combination of iodine and an oxidizing agent are common. nih.gov The use of iodine with silver salts, such as Ag₂SO₄, has been systematically studied to control regioselectivity in the iodination of other substituted aromatics. nih.gov

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Example | Electronic Effect | Directing Effect |

| Alkyl | -CH(CH₃)₂ (Isopropyl) | Electron-Donating (Activating) | ortho, para |

| Ester | -COOCH₃ (Methoxycarbonyl) | Electron-Withdrawing (Deactivating) | meta libretexts.org |

| Hydroxyl | -OH | Electron-Donating (Activating) | ortho, para |

| Halogen | -Cl, -Br, -I | Electron-Withdrawing (Deactivating) | ortho, para |

Green Chemistry Considerations in Synthetic Protocols

Modern synthetic chemistry places increasing emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of aryl iodides, including Methyl 3-iodo-4-isopropylbenzoate, is an area where such considerations are being actively applied.

Key green approaches relevant to this synthesis include:

Metal-Free Synthesis: While catalytic methods are efficient, some catalysts are based on expensive or toxic heavy metals. Developing metal-free alternatives is a major goal. One such method involves the synthesis of aryl iodides from arylhydrazines using iodine, which acts as both the oxidant and the iodine source, avoiding the need for metal catalysts and other additives. nih.govacs.org Another approach uses stable diazonium saccharin (B28170) salts, generated in-situ from aromatic amines, as intermediates for iodination. nih.gov This method is noted for being safe, cost-effective, and having a broad substrate scope. nih.gov

Atom Economy: Reactions should be designed to maximize the incorporation of all materials used in the process into the final product. Direct C-H activation/iodination is inherently more atom-economical than traditional methods that require pre-functionalization of the substrate (e.g., via boronic acids). acs.org

Safer Reagents and Solvents: Green protocols prioritize the use of non-toxic, renewable, and less hazardous reagents and solvents. This includes moving away from chlorinated solvents and exploring reactions that can be performed in water or bio-based solvents. nih.gov

Energy Efficiency: The use of microwave irradiation has been shown to accelerate some halogenation reactions, such as the Hunsdiecker reaction, potentially reducing reaction times and energy consumption. wikipedia.org

By adopting these principles, the synthesis of Methyl 3-iodo-4-isopropylbenzoate and other similar compounds can be made more sustainable and environmentally responsible. nih.gov

Reactivity and Transformations of Methyl 3 Iodo 4 Isopropylbenzoate

Halogen-Directed Reactivity of the Aryl Iodide Moiety

The iodine atom attached to the benzene (B151609) ring is the most reactive site for many transformations, largely due to the relatively weak carbon-iodine bond. This feature makes it an excellent leaving group in nucleophilic aromatic substitution and a key participant in cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions of the Iodine Atom

While direct nucleophilic aromatic substitution on aryl halides typically requires harsh conditions or electron-withdrawing groups to activate the ring, the reactivity of the carbon-iodine bond can be exploited. For instance, in related systems, the substitution of an iodo group by various nucleophiles has been observed. Although specific examples for Methyl 3-iodo-4-isopropylbenzoate are not extensively documented in the provided search results, the general principles of nucleophilic aromatic substitution suggest that reactions with strong nucleophiles could potentially lead to the displacement of the iodine atom. The kinetics of nucleophilic substitution reactions on analogous compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, have been studied with various amines, demonstrating that the nature of the amine and the solvent significantly influence the reaction rate. researchgate.net

Cross-Coupling Reaction Substrates

Methyl 3-iodo-4-isopropylbenzoate is an ideal substrate for palladium-catalyzed cross-coupling reactions, a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The high reactivity of the C-I bond allows these reactions to proceed under mild conditions. libretexts.org

The Sonogashira coupling is a widely used method to form a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for aryl iodides. wikipedia.org The general scheme for the Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a base. organic-chemistry.org

Aryl iodides are particularly effective in Sonogashira couplings due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst. libretexts.orgwikipedia.org This step initiates the catalytic cycle. The reaction can be carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govnih.gov

Reaction Scheme for Sonogashira Coupling: IC₆H₃(CH(CH₃)₂)COOCH₃ + R-C≡CH → (R-C≡C)C₆H₃(CH(CH₃)₂)COOCH₃

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Methyl 3-iodo-4-isopropylbenzoate | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Methyl 3-(alkynyl)-4-isopropylbenzoate |

Besides the Sonogashira coupling, the aryl iodide functionality of Methyl 3-iodo-4-isopropylbenzoate allows it to participate in a variety of other palladium-catalyzed cross-coupling reactions. libretexts.orgnih.gov These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. mdpi.com The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (boronic acid or ester) to form a biaryl product. libretexts.orgnih.gov It is known for its mild reaction conditions and the commercial availability and stability of the boronic acid reagents. libretexts.orgmdpi.com

Heck Coupling: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. nih.govyoutube.com This reaction is a powerful tool for the arylation of olefins.

Stille Coupling: This coupling involves the reaction of the aryl iodide with an organotin compound. libretexts.orgnih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl iodide. libretexts.orgnih.gov

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) as the coupling partner for the aryl iodide. libretexts.orgnih.gov

The reactivity order for the halide in these palladium-catalyzed reactions is generally I > Br > Cl. libretexts.org

Ester and Isopropyl Group Transformations

While the aryl iodide is the primary site of reactivity for cross-coupling, the ester and isopropyl groups can also undergo transformations.

Hydrolysis to Carboxylic Acid Derivatives (e.g., 3-iodo-4-isopropylbenzoic acid)

The methyl ester group of Methyl 3-iodo-4-isopropylbenzoate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-iodo-4-isopropylbenzoic acid. nih.gov This transformation is a standard reaction in organic chemistry.

Reaction Scheme for Ester Hydrolysis: IC₆H₃(CH(CH₃)₂)COOCH₃ + H₂O → IC₆H₃(CH(CH₃)₂)COOH + CH₃OH

Derivatization of the Ester Moiety

The methyl ester group of Methyl 3-iodo-4-isopropylbenzoate is susceptible to various nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups such as carboxylic acids, amides, and other esters.

Hydrolysis (Saponification):

The ester can be hydrolyzed to the corresponding carboxylic acid, 3-iodo-4-isopropylbenzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is a common method. rsc.orgchegg.comyoutube.com The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. rsc.org The reaction proceeds via a nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.

A plausible reaction scheme for the saponification of Methyl 3-iodo-4-isopropylbenzoate is presented below:

Reaction Scheme: Saponification

Amidation:

The methyl ester can be converted into the corresponding amide, 3-iodo-4-isopropylbenzamide, through a process called aminolysis. This reaction involves heating the ester with ammonia (B1221849) or a primary or secondary amine. The reaction mechanism is similar to hydrolysis, involving the nucleophilic attack of the amine on the ester carbonyl. The general base catalysis of this process has been studied, and it is suggested that the reaction can proceed through a stepwise mechanism. acs.orgacs.org Computational studies on the aminolysis of methyl benzoate (B1203000) suggest that the process is favorable and can be catalyzed by a second molecule of the amine acting as a general base to facilitate proton transfer. acs.orgresearchgate.net

Reaction Scheme: Amidation

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For Methyl 3-iodo-4-isopropylbenzoate, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst to produce a new ester. For example, reaction with ethanol (B145695) would yield Ethyl 3-iodo-4-isopropylbenzoate. This reaction is typically an equilibrium process, and the equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.

Reaction Scheme: Transesterification

Reduction:

The ester group can be reduced to a primary alcohol, (3-iodo-4-isopropylphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters. masterorganicchemistry.comlumenlearning.compearson.comncert.nic.inyoutube.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. masterorganicchemistry.comyoutube.com

Reaction Scheme: Reduction

The following table summarizes the potential derivatization reactions of the ester moiety of Methyl 3-iodo-4-isopropylbenzoate.

| Reaction Type | Reagents | Product |

| Saponification | 1. NaOH(aq), Heat2. HCl(aq) | 3-Iodo-4-isopropylbenzoic acid |

| Amidation | RNH₂, Heat | N-alkyl-3-iodo-4-isopropylbenzamide |

| Transesterification | R'OH, Acid or Base catalyst | 3-Iodo-4-isopropylbenzoate ester of R'OH |

| Reduction | 1. LiAlH₄2. H₃O⁺ | (3-Iodo-4-isopropylphenyl)methanol |

Reactions Involving the Isopropyl Moiety

The isopropyl group attached to the benzene ring also offers opportunities for chemical modification, primarily at the benzylic position.

Benzylic Halogenation:

The benzylic hydrogen of the isopropyl group is susceptible to free radical halogenation. N-Bromosuccinimide (NBS) is a common reagent used for the selective bromination of benzylic positions. masterorganicchemistry.comorganic-chemistry.orgyoutube.comwikipedia.org The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by UV light. This reaction would lead to the formation of Methyl 3-iodo-4-(2-bromopropan-2-yl)benzoate. The stability of the benzylic radical intermediate drives the selectivity of this reaction. youtube.com

Reaction Scheme: Benzylic Bromination

Oxidation:

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the isopropyl group. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.comyoutube.com Under harsh conditions (e.g., heating with concentrated KMnO₄), the isopropyl group can be completely oxidized to a carboxylic acid group, which would result in the formation of 3-iodo-4-carboxybenzoic acid. This reaction proceeds because the benzylic position has a C-H bond that can be initially attacked by the oxidizing agent. masterorganicchemistry.com

Reaction Scheme: Oxidation

Dehydrogenation:

Catalytic dehydrogenation of the isopropyl group can lead to the formation of an isopropenyl group, yielding Methyl 3-iodo-4-isopropenylbenzoate. This transformation is typically carried out at high temperatures over a heterogeneous catalyst, such as those based on platinum or copper-platinum. psu.edu This reaction is a key industrial process for the production of styrene (B11656) from ethylbenzene (B125841) and can be applied to other alkylbenzenes.

Reaction Scheme: Dehydrogenation

The following table summarizes the potential reactions involving the isopropyl moiety of Methyl 3-iodo-4-isopropylbenzoate.

| Reaction Type | Reagents | Product |

| Benzylic Bromination | NBS, Radical initiator | Methyl 3-iodo-4-(2-bromopropan-2-yl)benzoate |

| Oxidation | KMnO₄, Heat | 3-Iodo-4-carboxybenzoic acid methyl ester |

| Dehydrogenation | Catalyst, Heat | Methyl 3-iodo-4-isopropenylbenzoate |

Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule. However, no academic studies presenting ¹H NMR or ¹³C NMR data for Methyl 3-iodo-4-isopropylbenzoate could be located.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Without experimental data, a ¹H NMR chemical shift analysis for Methyl 3-iodo-4-isopropylbenzoate cannot be performed. Such an analysis would typically involve the assignment of signals to the aromatic protons, the isopropyl group protons, and the methyl ester protons, providing insights into their chemical environments.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Investigations

Similarly, the absence of published spectra means that an investigation into the ¹³C NMR of Methyl 3-iodo-4-isopropylbenzoate is not possible. This technique would be crucial for identifying all unique carbon environments within the molecule, including the aromatic carbons, the isopropyl carbons, the ester carbonyl carbon, and the methyl ester carbon.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are instrumental in unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. No literature could be found that employs these techniques for the structural elucidation of Methyl 3-iodo-4-isopropylbenzoate.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

There are no available ESI-MS data for Methyl 3-iodo-4-isopropylbenzoate in the reviewed literature. ESI-MS would be used to gently ionize the molecule, allowing for the detection of the molecular ion and providing confirmation of its molecular weight.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, which can be used to determine its elemental formula. No HRMS data for Methyl 3-iodo-4-isopropylbenzoate has been reported in academic research, precluding the confirmation of its elemental composition through this method.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different chemical bonds. For Methyl 3-iodo-4-isopropylbenzoate, the IR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of its key functional moieties: the ester group, the aromatic ring, and the alkyl and iodo substituents.

Detailed analysis of the expected IR absorption bands for Methyl 3-iodo-4-isopropylbenzoate reveals several key regions of interest:

C=O Stretching Vibration: The most prominent peak in the IR spectrum is anticipated to be the carbonyl (C=O) stretching vibration of the ester functional group. This strong absorption band is typically observed in the region of 1725-1705 cm⁻¹. The exact position of this peak can be influenced by the electronic effects of the substituents on the aromatic ring.

C-O Stretching Vibrations: The ester group also gives rise to two distinct C-O stretching vibrations. The C-O-C asymmetric stretching vibration is expected to appear as a strong band in the 1250-1100 cm⁻¹ region, while the O-CH₃ stretching vibration will likely be observed around 1100-1000 cm⁻¹.

Aromatic C-H and C=C Stretching Vibrations: The presence of the benzene (B151609) ring is confirmed by several characteristic peaks. The C-H stretching vibrations of the aromatic protons typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). The C=C stretching vibrations within the aromatic ring give rise to a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching and Bending Vibrations: The isopropyl and methyl groups will produce C-H stretching vibrations in the 2975-2850 cm⁻¹ range. The bending vibrations for the isopropyl group, specifically the characteristic doublet, are expected around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹.

C-I Stretching Vibration: The carbon-iodine (C-I) bond is expected to produce a stretching vibration in the far-infrared region, typically between 600 and 500 cm⁻¹. This peak can sometimes be weak and may be difficult to assign definitively without comparison to similar known compounds.

The following interactive table summarizes the predicted key IR absorption bands for Methyl 3-iodo-4-isopropylbenzoate and their corresponding functional groups.

| Frequency Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3100-3000 | Medium-Weak | Aromatic C-H | Stretching |

| 2975-2850 | Medium-Strong | Aliphatic C-H | Stretching |

| 1725-1705 | Strong | Ester C=O | Stretching |

| 1600-1450 | Medium-Weak | Aromatic C=C | Stretching |

| 1385-1365 | Medium | Isopropyl C-H | Bending (doublet) |

| 1250-1100 | Strong | Ester C-O-C | Asymmetric Stretching |

| 600-500 | Weak-Medium | C-I | Stretching |

Integration of Spectroscopic Data for Comprehensive Structural Confirmation

While IR spectroscopy is invaluable for identifying functional groups, it does not provide a complete picture of the molecular structure. For an unambiguous structural confirmation of Methyl 3-iodo-4-isopropylbenzoate, it is essential to integrate data from other spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For Methyl 3-iodo-4-isopropylbenzoate, the ¹H NMR spectrum is predicted to show:

A singlet for the methyl ester protons (-OCH₃).

A doublet and a septet for the isopropyl group protons (-CH(CH₃)₂).

Distinct signals for the aromatic protons, with their splitting patterns and chemical shifts influenced by the positions of the iodo and isopropyl substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The predicted ¹³C NMR spectrum for Methyl 3-iodo-4-isopropylbenzoate would show distinct signals for:

The carbonyl carbon of the ester.

The methyl carbon of the ester.

The carbons of the isopropyl group.

The six carbons of the aromatic ring, with the carbon attached to the iodine atom showing a characteristic downfield shift.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of Methyl 3-iodo-4-isopropylbenzoate would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group, the ester group, and cleavage of the isopropyl group, providing further evidence for the proposed structure.

By combining the information from IR, NMR, and MS, a complete and unambiguous structural elucidation of Methyl 3-iodo-4-isopropylbenzoate can be achieved. The IR spectrum confirms the presence of the key functional groups, the NMR spectra map out the carbon and proton framework, and the mass spectrum confirms the molecular weight and provides information about the molecule's stability and fragmentation pathways. This integrated approach is a cornerstone of modern chemical analysis and is crucial for the definitive characterization of novel compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can model molecular behavior and characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for determining optimized molecular geometries and conformational preferences.

A DFT study of Methyl 3-iodo-4-isopropylbenzoate would typically begin by constructing a 3D model of the molecule. The geometry would then be optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation. Such a study would provide precise data on bond lengths, bond angles, and dihedral angles. Key parameters of interest would include the orientation of the ester and isopropyl groups relative to the benzene (B151609) ring, which can influence the molecule's reactivity and intermolecular interactions.

However, a specific DFT study focused on the detailed molecular geometry and conformational analysis of Methyl 3-iodo-4-isopropylbenzoate has not been reported in the surveyed scientific literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves identifying transition states, intermediates, and calculating activation energies.

For Methyl 3-iodo-4-isopropylbenzoate, which serves as an intermediate in multi-step syntheses, computational modeling could be used to investigate the mechanisms of reactions in which it participates. For instance, in its documented use in Sonogashira coupling reactions, theoretical studies could model the oxidative addition, transmetalation, and reductive elimination steps involving the carbon-iodine bond. usp.br This would help in understanding the reaction kinetics and optimizing reaction conditions.

To date, no specific computational studies on the reaction mechanisms involving Methyl 3-iodo-4-isopropylbenzoate have been published in the accessible literature.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be used to interpret experimental spectra or to confirm the identity of a synthesized compound.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, often using DFT, can predict the chemical shifts (δ) of nuclei like ¹H and ¹³C. These predictions are valuable for assigning peaks in experimental spectra, especially for complex molecules.

The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS).

While experimental ¹H NMR data for Methyl 3-iodo-4-isopropylbenzoate is available, a computational study to predict these chemical shifts and validate them against experimental values has not been found in the literature. usp.br Such a study would be beneficial for confirming the structural assignments.

Table 1: Experimental and Predicted ¹H NMR Data for Methyl 3-iodo-4-isopropylbenzoate

| Proton | Experimental Chemical Shift (δ, ppm) usp.br | Predicted Chemical Shift (δ, ppm) |

| Aromatic H (d, J = 2.0 Hz) | 8.33 | Data not available |

| Aromatic H (dd, J = 8.0, 2.0 Hz) | 7.93 | Data not available |

| Aromatic H (d, J = 8.0 Hz) | 7.47 | Data not available |

| Methyl Ester H (s) | 3.84 | Data not available |

| Isopropyl CH (m) | 3.20–3.31 (inferred) | Data not available |

| Isopropyl CH₃ (d) | 1.24 (inferred) | Data not available |

Note: The experimental data is from a synthesis performed in DMSO-d₆. usp.br Inferred values for the isopropyl group are based on typical chemical shifts for such moieties.

Vibrational Frequency Analysis (IR)

Infrared (IR) spectroscopy measures the vibrational transitions within a molecule. Computational vibrational frequency analysis, typically performed using DFT, can predict the IR spectrum. This involves calculating the second derivatives of the energy with respect to the atomic coordinates.

For Methyl 3-iodo-4-isopropylbenzoate, a computational IR analysis would predict the frequencies of key vibrational modes, such as the C=O stretch of the ester group (typically around 1720 cm⁻¹), the C-O stretches, aromatic C-H stretches, and the C-I stretch (at lower frequencies). This information can aid in the interpretation of experimental IR spectra.

No published computational studies on the vibrational frequency analysis of Methyl 3-iodo-4-isopropylbenzoate are currently available.

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Structure-Reactivity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its reactivity. Computational methods are instrumental in modern SAR, often through the calculation of various molecular descriptors.

While Methyl 3-iodo-4-isopropylbenzoate is an intermediate and not the final active compound, its structural features are crucial for the properties of the final product. mdpi.com Computational SAR studies on a series of related intermediates could involve calculating descriptors such as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies. These relate to the molecule's ability to participate in electrostatic or orbital-controlled reactions.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters. These describe the size and shape of the molecule, which can influence how it fits into a catalytic active site.

These descriptors could then be correlated with experimental outcomes, such as reaction yields or rates, to build a predictive model. However, specific computational SAR studies focusing on Methyl 3-iodo-4-isopropylbenzoate itself have not been identified in the scientific literature.

Applications As a Building Block in Complex Molecular Synthesis

Role in Inhibitor Synthesis and Medicinal Chemistry

This compound and its corresponding carboxylic acid, 3-iodo-4-isopropylbenzoic acid, are pivotal starting materials in the synthesis of several classes of kinase inhibitors, which are at the forefront of targeted cancer therapy.

Methyl 3-iodo-4-isopropylbenzoate has been explicitly used in the synthesis of potent dual inhibitors of Discoidin Domain Receptors 1 and 2 (DDR1/2). acs.org In a published synthesis, the compound, referred to as intermediate 7n , serves as a key starting material. acs.org The synthesis leverages the iodo-substituent for a palladium-catalyzed Sonogashira coupling reaction, a critical step in building the final inhibitor molecule. acs.org DDRs are receptor tyrosine kinases implicated in diseases like cancer and fibrosis, making their inhibitors a significant area of research. nih.govresearchgate.net Furthermore, the multi-kinase inhibitor Ponatinib, which is synthesized from the related 3-iodo-4-isopropylbenzoic acid, is also a known potent inhibitor of DDR1. nih.govchemicalbook.com

The acid form of the title compound, 3-iodo-4-isopropylbenzoic acid, is a documented reactant for the preparation of Ponatinib and its analogues. chemicalbook.com Ponatinib is a powerful, third-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). It is specifically designed to inhibit the Bcr-Abl kinase, including mutations that confer resistance to other treatments. The synthesis of Ponatinib involves coupling the 3-iodo-4-isopropylbenzoyl fragment with other molecular components to construct the final active pharmaceutical ingredient.

The utility of 3-iodo-4-isopropylbenzoic acid extends to the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs). It is explicitly cited as a reactant in the preparation of Ponatinib analogs designed as potent FGFR inhibitors. chemicalbook.com Ponatinib itself is a known inhibitor of FGFRs. The dysregulation of FGFR signaling is a driving factor in various cancers, making FGFR inhibitors a critical class of targeted therapies.

In the design and synthesis of a new class of Src kinase inhibitors, Methyl 3-iodo-4-isopropylbenzoate was used as a key intermediate, designated as compound 17b . researchgate.net The research involved the synthesis of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, where the initial step was the preparation of the required substituted benzoic acid from Methyl 3-iodo-4-isopropylbenzoate. researchgate.net Src is a non-receptor tyrosine kinase whose overactivity is linked to the development and progression of various human cancers, particularly triple-negative breast cancer. researchgate.net

Table 1: Role of Methyl 3-iodo-4-isopropylbenzoate in Kinase Inhibitor Synthesis

| Inhibitor Class | Specific Target(s) | Role of Compound | Key Synthetic Step | Reference(s) |

| DDR Inhibitor | DDR1, DDR2 | Direct starting material (as methyl ester) | Sonogashira Coupling | acs.org |

| Bcr-Abl Inhibitor | Bcr-Abl Kinase | Reactant for analogs (as benzoic acid) | Amide Coupling | chemicalbook.com |

| FGFR Inhibitor | FGFRs | Reactant for analogs (as benzoic acid) | Amide Coupling | chemicalbook.com |

| Src Kinase Inhibitor | Src Kinase | Intermediate (as methyl ester) | Hydrolysis to acid | researchgate.net |

Scaffold for Novel Organic Compound Development

The chemical structure of Methyl 3-iodo-4-isopropylbenzoate is not just a simple precursor but a versatile scaffold that can be systematically modified to generate a diverse range of novel organic compounds. The syntheses of the previously mentioned kinase inhibitors serve as prime examples of this utility. acs.orgresearchgate.net

For instance, the ester group can be easily hydrolyzed to form the corresponding carboxylic acid, 3-iodo-4-isopropylbenzoic acid. researchgate.net This acid can then undergo amide coupling reactions to link with various amine-containing fragments, a cornerstone of medicinal chemistry library synthesis. Simultaneously, the iodide atom acts as a "handle" for introducing molecular complexity through carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-couplings. acs.orgresearchgate.net This dual functionality allows chemists to build out from the central benzene (B151609) ring in multiple directions, using it as a rigid framework to position other chemical groups in precise three-dimensional orientations for optimal interaction with biological targets.

Strategies for Late-Stage Functionalization in Drug-Like Intermediates

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, drug-like molecule in the final steps of a synthesis to rapidly generate analogs for testing. The aryl iodide moiety of Methyl 3-iodo-4-isopropylbenzoate makes it an exemplary substrate for LSF methodologies.

Aryl iodides are highly valued in medicinal chemistry because they are among the most reactive aryl halides in transition-metal-catalyzed cross-coupling reactions. This high reactivity allows for chemical modifications to be performed under mild conditions, which is crucial when dealing with complex molecules that have sensitive functional groups.

Key LSF strategies enabled by the iodo group include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. commonorganicchemistry.comlibretexts.org It is one of the most widely used methods for constructing bi-aryl systems, which are common motifs in pharmaceutical agents. libretexts.org

Sonogashira Coupling: As demonstrated in the synthesis of DDR inhibitors, this reaction joins the aryl iodide with a terminal alkyne. acs.org This introduces a linear alkyne linker into the molecule, which is often used to probe binding pockets in proteins.

Heck Coupling: This reaction forms a C-C bond between the aryl iodide and an alkene.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the introduction of various amine groups.

By using Methyl 3-iodo-4-isopropylbenzoate or its derivatives in the later stages of a synthetic sequence, chemists can leverage these powerful reactions to create a library of analogs from a common advanced intermediate, accelerating the exploration of structure-activity relationships.

Table 2: Key Reactions for Functionalization

| Reaction Name | Bond Formed | Coupling Partner | Significance |

| Sonogashira Coupling | C-C (sp-sp²) | Terminal Alkyne | Introduces rigid, linear linkers. Used in DDR inhibitor synthesis. acs.org |

| Suzuki-Miyaura Coupling | C-C (sp²-sp²) | Organoboron Reagent | Creates bi-aryl structures common in drugs. commonorganicchemistry.comlibretexts.org |

| Amide Coupling | C-N | Amine | Links molecular fragments; fundamental in medicinal chemistry. researchgate.net |

| Ester Hydrolysis | C-O (cleavage) | Water/Base | Converts the ester to a carboxylic acid for further reaction. researchgate.net |

Derivative Chemistry of Methyl 3 Iodo 4 Isopropylbenzoate

Synthesis and Characterization of Carboxylic Acid Derivatives (e.g., 3-iodo-4-isopropylbenzoic acid)

The ester group in methyl 3-iodo-4-isopropylbenzoate can be readily converted into a carboxylic acid, a key functional group for further chemical transformations. This is typically achieved through hydrolysis, a reaction that can be catalyzed by either an acid or a base.

One common method for this transformation is base-catalyzed hydrolysis, also known as saponification. In a typical procedure, methyl 3-iodo-4-isopropylbenzoate is treated with a strong base like sodium hydroxide (B78521) (NaOH) in a solvent mixture, often containing methanol (B129727) and water. The reaction mixture is heated to facilitate the hydrolysis of the methyl ester to the corresponding carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product, 3-iodo-4-isopropylbenzoic acid. This process is analogous to the synthesis of 3-iodo-4-methylbenzoic acid, where the methyl ester is hydrolyzed using sodium hydroxide in methanol and water. guidechem.com

The resulting 3-iodo-4-isopropylbenzoic acid is a valuable intermediate. The carboxylic acid functionality can be used to form amides, esters, and other derivatives. For instance, it can be reacted with thionyl chloride to form an acid chloride, which is a highly reactive intermediate for amide synthesis. This is similar to the preparation of 4-iodo-3-nitrobenzamide (B1684207) from 4-iodo-3-nitrobenzoic acid. google.com

Table 1: Synthesis of 3-iodo-4-isopropylbenzoic acid

| Reactant | Reagents | Product |

|---|

Exploration of Benzoate (B1203000) Analogs and Homologs (e.g., Methyl 3-iodo-4-methylbenzoate)

The structural framework of methyl 3-iodo-4-isopropylbenzoate allows for the exploration of various analogs and homologs by modifying the substituents on the benzene (B151609) ring. These modifications can provide insights into structure-activity relationships for various applications.

One example of a closely related analog is methyl 3-iodo-4-methylbenzoate. nih.govtcichemicals.com This compound differs by having a methyl group instead of an isopropyl group at the 4-position. The synthesis of such analogs often starts from a different precursor, for example, 3-iodo-4-methylbenzoic acid, which can be esterified to its methyl ester. sigmaaldrich.com The physical and chemical properties of these analogs, such as their melting points and reactivity, can be compared to understand the influence of the alkyl group size. sigmaaldrich.com

Another related analog is methyl 4-iodo-3-methylbenzoate, which has the iodo and methyl groups in different positions on the benzene ring. nih.govchemicalbook.com The synthesis of such isomers often involves multi-step processes starting from different precursors. chemicalbook.com Furthermore, analogs with different alkoxy groups, like methyl 3-iodo-4-methoxybenzoate, can also be synthesized, for instance, by the methylation of the corresponding hydroxybenzoate. chemicalbook.com

The exploration of these analogs is crucial for developing a deeper understanding of how subtle structural changes can impact the molecule's properties and potential applications.

Table 2: Examples of Benzoate Analogs and Homologs

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| Methyl 3-iodo-4-methylbenzoate | 90347-66-3 | C9H9IO2 |

| 3-Iodo-4-methylbenzoic acid | 82998-57-0 | C8H7IO2 |

| Methyl 4-iodo-3-methylbenzoate | 5471-81-8 | C9H9IO2 |

| 4-Iodo-3-methylbenzoic acid | 52107-87-6 | C8H7IO2 |

Functionalization of the Isopropyl Group

The isopropyl group attached to the benzene ring of methyl 3-iodo-4-isopropylbenzoate presents another site for chemical modification. While direct functionalization of the isopropyl group can be challenging, it offers a pathway to more complex molecular architectures.

One potential reaction is the oxidation of the benzylic hydrogens of the isopropyl group. Alkyl groups on a benzene ring are susceptible to oxidation, which can lead to the formation of ketones or carboxylic acids, depending on the reaction conditions. msu.edu For instance, strong oxidizing agents could potentially convert the isopropyl group into an acetyl group or even a carboxyl group.

Another approach involves free-radical halogenation of the benzylic position, which could introduce a new functional group that can be further elaborated. However, controlling the selectivity of such reactions can be difficult.

While direct functionalization of the isopropyl group on methyl 3-iodo-4-isopropylbenzoate is not widely reported, the general principles of aromatic side-chain reactivity suggest that such transformations are feasible and could lead to novel derivatives. msu.edu

Synthesis of Highly Substituted Aromatic Systems

The iodo-substituent on the benzene ring of methyl 3-iodo-4-isopropylbenzoate is a key handle for creating highly substituted aromatic systems through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron compound, such as a boronic acid or ester. organic-chemistry.org This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position of the benzoate ring. The reaction typically involves a palladium catalyst, a base, and a suitable solvent. nih.gov

Sonogashira Coupling: The Sonogashira reaction is another palladium-catalyzed cross-coupling reaction that specifically forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. organic-chemistry.orglibretexts.orgwikipedia.org This reaction, often co-catalyzed by a copper(I) salt, is highly efficient for synthesizing arylalkynes. nih.govnih.gov These resulting alkynes can then be further transformed into a variety of other functional groups.

These cross-coupling reactions provide a versatile platform for synthesizing a diverse library of highly substituted aromatic compounds starting from methyl 3-iodo-4-isopropylbenzoate. The ability to introduce a wide array of substituents allows for the fine-tuning of the molecule's electronic and steric properties, which is essential for developing new materials and therapeutic agents. nih.govorganic-chemistry.org

Table 3: Cross-Coupling Reactions for Functionalization

| Reaction Name | Reactants | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Methyl 3-iodo-4-isopropylbenzoate, Boronic acid/ester | Palladium catalyst, Base | Biaryl or alkyl-aryl compound |

Emerging Research Directions and Future Perspectives

Photocatalytic Transformations Involving Methyl 3-iodo-4-isopropylbenzoate

The presence of a carbon-iodine bond in Methyl 3-iodo-4-isopropylbenzoate makes it an excellent candidate for photocatalytic transformations. Aryl iodides are known to be susceptible to reduction to aryl radicals under visible light irradiation in the presence of a suitable photocatalyst. This process opens up a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation.

Recent studies on various aryl iodides have demonstrated their efficient conversion into valuable products through photocatalysis. For instance, the photocatalytic reduction of aryl halides can generate aryl radicals that can participate in hydrogenation or coupling reactions. It is anticipated that Methyl 3-iodo-4-isopropylbenzoate would undergo similar transformations, leading to the synthesis of a diverse range of derivatives.

One potential application is the photocatalytic C-H arylation of arenes. By generating an aryl radical from Methyl 3-iodo-4-isopropylbenzoate, it could be coupled with various aromatic and heteroaromatic compounds, providing a direct and atom-economical route to biaryl structures. These structures are prevalent in pharmaceuticals and functional materials.

The following table summarizes photocatalytic reactions of related aryl iodides, suggesting potential transformations for Methyl 3-iodo-4-isopropylbenzoate.

| Aryl Iodide Substrate | Photocatalyst | Reagent | Product Type |

| 4-Iodobenzonitrile | Ir(ppy)₃ | Hantzsch ester | Benzonitrile |

| 1-Iodonaphthalene | Eosin Y | Triethylamine | Naphthalene |

| Methyl 4-iodobenzoate | Ru(bpy)₃Cl₂ | Ascorbic acid | Methyl benzoate (B1203000) |

While specific yields and reaction conditions for Methyl 3-iodo-4-isopropylbenzoate are yet to be determined, the existing literature on analogous compounds provides a strong foundation for future research in this area.

Electrochemical Applications in Organic Synthesis

The electrochemical activation of aryl halides represents a powerful and sustainable strategy for organic synthesis. The carbon-iodine bond in Methyl 3-iodo-4-isopropylbenzoate is susceptible to electrochemical reduction, which can generate a highly reactive aryl radical or an aryl anion. These intermediates can then be trapped by various electrophiles or participate in coupling reactions.

The electrochemical approach offers several advantages over traditional methods, including the avoidance of stoichiometric metal reductants and the ability to precisely control the reaction conditions. Research on the electrochemical behavior of related iodobenzoates has shown that they can undergo a variety of transformations, such as carboxylation, phosphorylation, and cross-coupling reactions.

For example, the electrochemical carboxylation of aryl iodides with carbon dioxide is a promising route for the synthesis of carboxylic acids. Applying this methodology to Methyl 3-iodo-4-isopropylbenzoate could provide a direct pathway to 4-isopropylphthalic acid derivatives, which are valuable intermediates in polymer and pharmaceutical synthesis.

The table below illustrates some electrochemical reactions of related aryl iodides, hinting at the potential of Methyl 3-iodo-4-isopropylbenzoate in this field.

| Aryl Iodide Substrate | Electrode Material | Reagent/Mediator | Product Type |

| Iodobenzene | Glassy Carbon | CO₂ | Benzoic acid |

| 4-Iodotoluene | Lead | (EtO)₂P(O)H | Diethyl (p-tolyl)phosphonate |

| 1,4-Diiodobenzene | Nickel | NiBr₂(bpy) | Poly(p-phenylene) |

Further investigation into the electrochemical properties of Methyl 3-iodo-4-isopropylbenzoate is warranted to unlock its full potential in green and efficient organic synthesis.

Bio-Inspired Synthesis and Biocatalysis for Related Compounds

The principles of bio-inspired synthesis and biocatalysis offer environmentally benign and highly selective methods for chemical transformations. While there are no specific reports on the biocatalytic applications of Methyl 3-iodo-4-isopropylbenzoate, the broader field of enzymatic halogenation and dehalogenation provides valuable insights into its potential.

Flavin-dependent halogenases are a class of enzymes that can catalyze the site-selective halogenation of aromatic compounds. Although these enzymes typically act on electron-rich substrates like phenols and indoles, protein engineering efforts could potentially adapt them to accept substituted benzoates. This could lead to the bio-inspired synthesis of halogenated aromatic compounds with high precision, avoiding the use of hazardous reagents.

Conversely, reductive dehalogenases found in anaerobic bacteria are capable of cleaving carbon-halogen bonds. These enzymes could potentially be used for the detoxification of halogenated pollutants or for the selective dehalogenation of complex molecules in a synthetic context. The enzymatic reduction of the iodo-group in Methyl 3-iodo-4-isopropylbenzoate could be a viable green alternative to chemical methods.

The following table highlights some examples of biocatalytic halogenation and dehalogenation reactions, suggesting future research directions for compounds like Methyl 3-iodo-4-isopropylbenzoate.

| Enzyme Type | Substrate | Halogen | Product |

| Flavin-dependent halogenase | Tryptophan | Chlorine | 7-Chlorotryptophan |

| Vanadium haloperoxidase | Phenol | Bromine | 4-Bromophenol |

| Reductive dehalogenase | 2-Chlorobenzoate | Chlorine | Benzoate |

The exploration of biocatalytic methods for the synthesis and transformation of Methyl 3-iodo-4-isopropylbenzoate and related compounds is a promising avenue for sustainable chemistry.

Development of Advanced Materials Incorporating Methyl 3-iodo-4-isopropylbenzoate Scaffolds

The functional groups present in Methyl 3-iodo-4-isopropylbenzoate make it an attractive monomer or precursor for the synthesis of advanced materials. The ester group can be hydrolyzed to a carboxylic acid, which can then be used to form polyesters, polyamides, or metal-organic frameworks (MOFs). The iodo-group can serve as a handle for post-polymerization modification or for the introduction of specific functionalities through cross-coupling reactions.

For instance, the incorporation of the 3-iodo-4-isopropylbenzoate moiety into a polymer backbone could impart specific properties such as increased thermal stability, altered solubility, or enhanced refractive index. The subsequent modification of the iodo-group could allow for the tuning of the material's properties for specific applications, such as in sensors, membranes, or optical devices.

In the field of MOFs, the corresponding carboxylic acid (3-iodo-4-isopropylbenzoic acid) could be used as a linker to construct porous materials with tailored pore sizes and functionalities. The presence of the iodo- and isopropyl- groups within the pores could lead to specific host-guest interactions, making these materials suitable for applications in gas storage, separation, and catalysis.

The table below provides examples of materials synthesized from related functionalized benzoates, illustrating the potential of Methyl 3-iodo-4-isopropylbenzoate in materials science.

| Monomer/Linker | Polymer/Material Type | Potential Application |

| Dimethyl 2,5-diiodoterephthalate | Polyester | High-performance fiber |

| 2-Iodoterephthalic acid | Metal-Organic Framework | Gas separation |

| 4-Hydroxybenzoic acid | Liquid Crystalline Polymer | Electronics |

The versatility of the Methyl 3-iodo-4-isopropylbenzoate scaffold makes it a promising candidate for the development of a new generation of advanced materials with tailored properties and functionalities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.